Octadec-8-EN-1-OL

Description

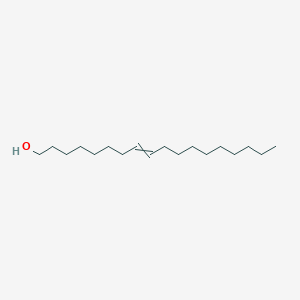

Structure

2D Structure

3D Structure

Properties

CAS No. |

105772-52-9 |

|---|---|

Molecular Formula |

C18H36O |

Molecular Weight |

268.5 g/mol |

IUPAC Name |

octadec-8-en-1-ol |

InChI |

InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h10-11,19H,2-9,12-18H2,1H3 |

InChI Key |

FYRODKHLFIFIEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC=CCCCCCCCO |

Origin of Product |

United States |

Natural Occurrence and Distribution of C18 Unsaturated Fatty Alcohols

Presence in Biological Systems

Microbial Production and Accumulation

Microorganisms are a significant source of various fatty alcohols. While the direct microbial synthesis of Octadec-8-en-1-ol is not prominently documented, the production of C18 unsaturated fatty alcohols, in general, is well-established. For instance, lyophilized cells of Pseudomonas sp. 42A2 have demonstrated the ability to biotransform oleic acid into (E)-10-hydroxy-8-octadecenoic acid, indicating metabolic pathways that can modify the C18 chain at the 8th position. researchgate.net Furthermore, engineered microorganisms like Escherichia coli and oleaginous yeasts such as Yarrowia lipolytica and Rhodosporidium toruloides have been successfully modified to produce C16-C18 fatty alcohols. qchem.com.qa These microbial systems typically convert abundant fatty acids into their corresponding alcohols, and the product profile often reflects the fatty acid composition of the host organism or the provided substrate.

Plant Metabolite Profiles

In the plant kingdom, C18 unsaturated fatty alcohols are common constituents of plant waxes and oils. researchgate.net The most abundant of these is oleyl alcohol ((9Z)-Octadec-9-en-1-ol), which is derived from oleic acid. Oleic acid is a major component of many vegetable oils, including olive oil, canola oil, and sunflower oil. wikipedia.org The alcohol form can be produced by the reduction of oleic acid esters. wikipedia.orgatamanchemicals.com Although specific isolation of this compound from plant sources is not widely reported, the presence of various positional isomers of octadecenoic acid in plant-derived oils suggests that a broader range of C18 unsaturated fatty alcohols may exist in trace amounts.

Mammalian and Insect Derived Lipids

In mammals, C18 unsaturated fatty alcohols are important for various physiological functions. They are precursors for the synthesis of wax esters and ether lipids. foodb.ca While (9Z)-Octadec-9-en-1-ol is a known metabolite, evidence for other isomers like this compound is less direct. However, a related compound, (Z)-Octadec-8-en-2-one, has been identified in the ventral gland secretions of the dwarf hamster (Phodopus sungorus), suggesting that metabolic pathways exist in mammals to produce C18 chains with unsaturation at the 8th position. researchgate.net

In insects, C18 unsaturated fatty alcohols can function as pheromones or components of cuticular waxes. For example, oleyl alcohol has been reported in Bombus hortorum. nih.gov The acetate (B1210297) form of a related isomer, Z-8-Octadecen-1-ol acetate, is also known. nih.gov These compounds play a crucial role in chemical communication and preventing desiccation.

Environmental Presence and Dynamics

The environmental fate of C18 unsaturated fatty alcohols is influenced by their physicochemical properties. Generally, these long-chain alcohols have low water solubility and a tendency to adsorb to sediment and suspended solids in aquatic environments. qchem.com.qaoecd.org Biodegradation is considered a significant fate process in both soil and water. atamanchemicals.com While specific studies on the environmental dynamics of this compound are lacking, data for the closely related 1-octadecene (B91540) suggests it is biodegradable and has limited water solubility, which would reduce its environmental exposure. scbt.com

Comparative Analysis with Other C18 Unsaturated Fatty Alcohol Isomers (e.g., (9Z)-Octadec-9-en-1-ol)

The most striking comparison between this compound and its isomer (9Z)-Octadec-9-en-1-ol (oleyl alcohol) is the vast difference in their reported natural abundance and the volume of scientific research dedicated to them. Oleyl alcohol is one of the most common fatty alcohols in nature, extensively documented and commercially significant. wikipedia.orgatamanchemicals.comatamanchemicals.com In contrast, information on this compound is sparse.

The position of the double bond significantly influences the physical and chemical properties of the molecule, which in turn affects its biological function and industrial applications. The geometry of the double bond (cis/trans) also plays a critical role. The common natural form of oleyl alcohol is the cis isomer, which introduces a bend in the hydrocarbon chain, leading to a lower melting point compared to its saturated counterpart, stearyl alcohol.

The prevalence of the Δ9 isomer in biological systems is largely due to the substrate specificity of the desaturase enzymes that introduce the double bond into the fatty acid precursor, stearic acid. wikipedia.org These enzymes, such as stearoyl-CoA desaturase, are highly specific for the Δ9 position.

Below is a data table comparing the known properties of this compound and (9Z)-Octadec-9-en-1-ol.

| Property | This compound | (9Z)-Octadec-9-en-1-ol (Oleyl Alcohol) |

| IUPAC Name | (Z)-octadec-8-en-1-ol | (Z)-octadec-9-en-1-ol |

| Molecular Formula | C18H36O | C18H36O |

| Molecular Weight | 268.5 g/mol | 268.5 g/mol |

| CAS Number | Not clearly defined in searches | 143-28-2 |

| Natural Occurrence | Limited evidence; corresponding acid found in milk fat and hydrogenated vegetable oil. medchemexpress.com | Abundant in fish oils, beef fat, and various vegetable oils like olive oil. wikipedia.orgatamanchemicals.comatamanchemicals.com |

| Known Biological Roles | Not well-documented. A related ketone is found in hamster secretions. researchgate.net | Precursor for waxes and ether lipids, component of insect pheromones, nonionic surfactant. foodb.canih.gov |

Synthetic Methodologies for Octadec 8 En 1 Ol and Analogues

Chemo-Catalytic Approaches to Unsaturated Fatty Alcohols

The chemical synthesis of unsaturated fatty alcohols like Octadec-8-en-1-ol predominantly relies on the selective hydrogenation of corresponding fatty acid esters. This approach requires careful control of reaction conditions and catalyst design to preserve the carbon-carbon double bond while reducing the carboxyl group.

Selective Hydrogenation of Unsaturated Fatty Acid Esters

The industrial production of unsaturated fatty alcohols is largely based on the high-pressure hydrogenation of fatty acid methyl esters. unal.edu.co This process traditionally utilizes zinc chromite catalysts, which favor the hydrogenation of the carbonyl group over the C=C double bond. unal.edu.co However, due to the toxicity of chromium-based catalysts, research has shifted towards less toxic alternatives. unal.edu.co

Promising results have been achieved with bimetallic catalysts, particularly those based on ruthenium and tin (Ru-Sn) or cobalt and tin (Co-Sn). sci-hub.st These catalysts can operate under more moderate conditions of temperature and pressure. unal.edu.co For instance, the addition of tin to cobalt catalysts supported on zinc oxide has been shown to increase the selectivity towards unsaturated alcohols. sci-hub.st The selectivity is influenced by the surface ratio of the two metals, with an optimal Sn/Co ratio yielding the highest selectivity for the desired unsaturated alcohol. sci-hub.st

The choice of raw materials can also impact the process. While many studies use pure methyl oleate (B1233923), industrial applications often utilize mixtures of fatty acid methyl esters derived from natural oils such as palm or sunflower oil. unal.edu.co The hydrogenation of these mixtures can lead to the formation of saturated alcohols alongside the desired unsaturated products, and catalyst activity may be slightly reduced compared to using pure substrates. unal.edu.co

| Catalyst System | Typical Substrate | Key Advantages | Challenges |

|---|---|---|---|

| Zinc Chromite | Fatty Acid Methyl Esters | High selectivity for carbonyl group hydrogenation. unal.edu.co | Toxicity of chromium. unal.edu.co |

| Ru-Sn | Unsaturated Fatty Acid Esters | Less toxic than chromite catalysts, operates under moderate conditions. unal.edu.cosci-hub.st | Catalyst reuse and stability can be a concern. unal.edu.co |

| Co-Sn/ZnO | Methyl Oleate | Increased selectivity towards unsaturated alcohols. sci-hub.st | Optimal metal ratio is crucial for high selectivity. sci-hub.st |

Regio- and Stereoselective Control in Organic Synthesis

Achieving high regio- and stereoselectivity is a critical challenge in the synthesis of specific unsaturated alcohols. The hydrogenation of α,β-unsaturated aldehydes, for example, can lead to either saturated aldehydes or unsaturated alcohols, with the latter being the more desired product in many fine chemical applications. acs.org The thermodynamic favorability of C=C bond hydrogenation over C=O bond hydrogenation necessitates the rational design of heterogeneous catalysts to steer the reaction towards the unsaturated alcohol. acs.org

Strategies to enhance selectivity include modifying the electronic properties of the catalyst, creating electrophilic sites, and utilizing confinement or steric effects. acs.org For bimetallic catalysts, the selectivity towards the unsaturated alcohol is often improved when one metal is more electropositive than the other. tue.nl For instance, in platinum-based catalysts, promoters like tin, cobalt, zinc, and iron have been used to enhance selectivity. tue.nl

While these principles are broadly applicable, specific methodologies for ensuring the precise location and cis/trans configuration of the double bond in long-chain alcohols like this compound often involve multi-step organic syntheses. These can include stereoselective Wittig reactions and controlled reductions of triple bonds to achieve the desired geometry. nih.gov

Biocatalytic and Chemoenzymatic Synthesis

Biocatalytic and chemoenzymatic methods offer milder and often more selective alternatives to traditional chemical synthesis. These approaches leverage the specificity of enzymes to perform desired transformations on fatty acid precursors.

Enzyme-Mediated Reduction of Aldehyde or Ester Precursors

The biological production of fatty alcohols can be achieved through the action of fatty acyl reductases (FARs). nih.gov These enzymes catalyze the reduction of activated fatty acyl thioesters, such as fatty acyl-CoA or fatty acyl-ACP, to fatty alcohols. nih.gov FARs can be classified into two main types: fatty alcohol forming reductases, which catalyze a four-electron reduction directly to the alcohol, and fatty aldehyde forming reductases, which perform a two-electron reduction to a fatty aldehyde. nih.gov This aldehyde intermediate can then be further reduced to the corresponding alcohol by endogenous aldehyde reductases or alcohol dehydrogenases. nih.gov

Another enzymatic route involves the use of carboxylic acid reductases (CARs). nih.gov These enzymes can convert free fatty acids into fatty aldehydes, which are subsequently reduced to fatty alcohols by alcohol dehydrogenases. nih.govresearchgate.net This pathway has been successfully engineered in microorganisms like Escherichia coli for the production of a range of saturated and unsaturated fatty alcohols. nih.gov

A chemoenzymatic approach has also been developed, combining a lipase-catalyzed esterification with a metal-catalyzed hydrogenation. rsc.org In one example, myristic acid was first esterified with myristyl alcohol using an immobilized lipase, followed by the hydrogenation of the resulting myristyl myristate using a ruthenium catalyst. rsc.org This two-step process allows for milder reaction conditions compared to traditional industrial methods. rsc.org

| Enzyme | Abbreviation | Substrate | Product |

|---|---|---|---|

| Fatty Acyl Reductase | FAR | Fatty Acyl-CoA/ACP | Fatty Alcohol or Fatty Aldehyde nih.gov |

| Carboxylic Acid Reductase | CAR | Free Fatty Acid | Fatty Aldehyde nih.govresearchgate.net |

| Alcohol Dehydrogenase | ADH | Fatty Aldehyde | Fatty Alcohol nih.govresearchgate.net |

Whole-Cell Biotransformation Systems

Whole-cell biotransformation utilizes genetically engineered microorganisms to produce valuable chemicals like fatty alcohols. This approach harnesses the cell's metabolic machinery to provide necessary precursors and cofactors for the enzymatic reactions. Recombinant E. coli has been a workhorse in this field, engineered to express enzymes like CARs and alcohol dehydrogenases for the conversion of fatty acids to alcohols. nih.gov

Whole-cell systems have also been developed for the selective oxidation of α,β-unsaturated alcohols to their corresponding aldehydes by co-expressing an alcohol dehydrogenase, an NADPH oxidase for cofactor regeneration, and a hemoglobin. nih.gov While this is the reverse of fatty alcohol synthesis, it demonstrates the potential of whole-cell systems for highly specific transformations of unsaturated alcohols.

Novel Synthetic Strategies and Methodological Advancements

Recent research has focused on developing innovative and more sustainable methods for the synthesis of unsaturated fatty alcohols. These advancements often combine different catalytic paradigms to achieve improved efficiency and selectivity.

One novel approach is the use of photobiocatalytic cascade reactions. nih.govresearchgate.net In this strategy, an unsaturated fatty acid is first hydrated stereoselectively by an oleate hydratase. nih.govresearchgate.net The resulting hydroxy acid is then decarboxylated by a photoactivated decarboxylase to yield an enantiomerically pure secondary fatty alcohol. nih.govresearchgate.net This one-pot approach allows for the transformation of a broad range of unsaturated fatty acids under mild conditions. nih.govresearchgate.net

Metathesis reactions have also emerged as a powerful tool for the synthesis of unsaturated alcohols. google.com This method can involve the cross-metathesis of a hydroxy-protected unsaturated fatty acid ester with a lower olefin in the presence of a metathesis catalyst to produce a chain-shortened, hydroxy-protected unsaturated product. google.com Subsequent deprotection yields the desired unsaturated alcohol. google.com

Furthermore, the concept of "borrowing hydrogen" or "hydrogen autotransfer" catalysis offers an atom-economical one-pot method. rsc.org This process involves the temporary oxidation of an alcohol to an aldehyde or ketone, which then undergoes a reaction, followed by the reduction of the intermediate back to the alcohol using the initially "borrowed" hydrogen. rsc.org This has been applied to various transformations, including the N-alkylation of amines with alcohols using earth-abundant metal catalysts. rsc.org

Derivatives of Octadec 8 En 1 Ol: Synthesis and Characterization

Esterification Reactions and Ester Derivative Synthesis

The hydroxyl group of octadec-8-en-1-ol can readily undergo esterification with carboxylic acids or their derivatives to form octadec-8-enoyl esters. These reactions are fundamental in modifying the physical and chemical properties of the parent alcohol, such as its viscosity, polarity, and thermal stability.

Synthesis of Octadec-8-enoyl Esters

The synthesis of octadec-8-enoyl esters can be achieved through several methods, including direct esterification with carboxylic acids and transesterification. A common approach involves the reaction of this compound with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, with the removal of water to drive the reaction to completion.

Enzymatic esterification, utilizing lipases, presents a greener alternative to chemical catalysis. medcraveonline.com This method often proceeds under milder reaction conditions, offering high selectivity and minimizing the formation of byproducts. rsc.org For instance, immobilized lipases have been effectively used in the synthesis of various fatty acid esters, achieving high conversion rates. mdpi.com While specific studies on this compound are limited, the principles of enzymatic esterification of similar long-chain unsaturated alcohols are well-established. medcraveonline.comrsc.org

A study on the enzymatic esterification of phytosterols (B1254722) with fatty acids from high-oleic sunflower oil, which contains oleic acid ((Z)-octadec-9-enoic acid), a close isomer of the fatty acid corresponding to this compound, demonstrated the efficiency of this method. Optimal conditions, including temperature, reactant molar ratio, and enzyme loading, were determined to maximize the yield of the phytosterol esters. rsc.org

Table 1: Representative Conditions for the Synthesis of Long-Chain Unsaturated Esters

| Catalyst | Reactants | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |

|---|---|---|---|---|---|

| Novozym 435 | Formic acid, 1-Octanol | 40 | - | 96.51 | mdpi.com |

| Immobilized Lipase | Phytosterols, High-oleic sunflower fatty acids | 50 | 2 | 92 (Yield) | rsc.org |

Note: This table presents data for similar long-chain alcohol and fatty acid esterifications due to the limited direct data for this compound.

Polymeric and Functionalized Derivatives

This compound can serve as a monomer or a precursor for the synthesis of polymeric and other functionalized derivatives. For example, its ester derivatives can be incorporated into polymeric structures. A study detailed the synthesis of a nonionic polymeric surfactant by reacting a poly glycol ester derived from recycled polyethylene (B3416737) terephthalate (B1205515) (PET) with oleic acid. rsc.org This process resulted in a polymeric structure with long unsaturated fatty acid chains, demonstrating how this compound or its corresponding acid could be used to create functional polymers. rsc.org

The double bond in the octadecenyl chain also allows for further functionalization. For instance, various functional groups can be introduced at the double bond via reactions such as epoxidation, dihydroxylation, or oxidative cleavage, leading to a wide array of functionalized derivatives with potential applications in lubricants, surfactants, and specialty chemicals.

Ether Derivatives and their Formation

The synthesis of ether derivatives from this compound involves the reaction of its hydroxyl group. A classic and widely used method for preparing ethers is the Williamson ether synthesis. wikipedia.orglibretexts.orgkhanacademy.org This reaction involves the deprotonation of the alcohol to form an alkoxide ion, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. wikipedia.orgmasterorganicchemistry.com

For the synthesis of an ether from this compound, the alcohol would first be treated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium octadec-8-en-1-oxide. libretexts.org This alkoxide would then be reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired ether. The choice of a primary alkyl halide is crucial to favor the SN2 pathway and avoid competing elimination reactions that are more prevalent with secondary and tertiary halides. masterorganicchemistry.com

Another approach for ether synthesis is the acid-catalyzed dehydration of alcohols. However, this method is generally suitable for the preparation of symmetrical ethers from primary alcohols and is less effective for producing unsymmetrical ethers from a mixture of alcohols. libretexts.org More recently, methods for the direct etherification of alcohols with alkenes over heterogeneous acid catalysts have been explored as a route to long-chain alkyl ethers. researchgate.net

Oxidative Transformation Products and their Chemical Derivation

The carbon-carbon double bond in this compound is susceptible to oxidative transformation, leading to a variety of products depending on the reaction conditions and the oxidizing agent used.

Common oxidizing agents for alcohols include potassium dichromate(VI) or sodium dichromate(VI) in the presence of dilute sulfuric acid. chemguide.co.uklibretexts.org Under controlled conditions, primary alcohols like this compound can be oxidized to the corresponding aldehyde, octadec-8-en-1-al. To achieve this partial oxidation, an excess of the alcohol is typically used, and the aldehyde is distilled off as it forms to prevent further oxidation. chemguide.co.uk If the reaction is carried out with an excess of the oxidizing agent and under reflux conditions, the initially formed aldehyde will be further oxidized to the corresponding carboxylic acid, octadec-8-enoic acid. chemguide.co.uklibretexts.org

The double bond can also undergo oxidative cleavage. Ozonolysis is a powerful method for cleaving alkenes. youtube.com Treatment of this compound with ozone, followed by a workup with a reducing agent (like dimethyl sulfide (B99878) or zinc), would yield two smaller molecules: heptanal (B48729) and 8-hydroxyoctanal. If an oxidative workup (e.g., with hydrogen peroxide) is used after ozonolysis, the products would be heptanoic acid and 8-hydroxyoctanoic acid. The oxidative cleavage of unsaturated fatty acids is an industrially relevant process for the production of dicarboxylic acids and other valuable monomers. mdpi.com

Table 2: Products from the Oxidation of this compound

| Reagent/Conditions | Functional Group Targeted | Primary Product(s) |

|---|---|---|

| K2Cr2O7 / H2SO4 (distillation) | Hydroxyl | Octadec-8-en-1-al |

| K2Cr2O7 / H2SO4 (reflux) | Hydroxyl | Octadec-8-enoic acid |

| 1. O3, 2. (CH3)2S | Double Bond | Heptanal, 8-Hydroxyoctanal |

Stereoisomer Synthesis and Separation

This compound possesses a double bond at the 8-position, which can exist as either the cis (Z) or trans (E) stereoisomer. The geometry of this double bond significantly influences the physical properties and biological activity of the molecule and its derivatives. The synthesis of a specific stereoisomer typically requires stereoselective synthetic methods.

The separation of stereoisomers of long-chain alcohols often presents a challenge due to their similar physical properties. google.com A common strategy involves the derivatization of the alcohol with a chiral reagent to form diastereomers, which can then be separated using chromatographic techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC). diva-portal.orgmdpi.com For example, long-chain secondary alcohols have been successfully separated by derivatization with chiral acid chlorides, such as (S)-2-acetoxypropionyl chloride, followed by analysis on a chiral GC column. tandfonline.com After separation, the individual diastereomers can be converted back to the original alcohol enantiomers.

Another technique for separating diastereomeric alcohols is to convert them into esters with disparate boiling points, which can then be separated by distillation, followed by saponification to recover the individual alcohol isomers. google.com The choice of separation method depends on factors such as the scale of the separation and the required purity of the stereoisomers.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (E)-β-ocimene |

| (S)-2-acetoxypropionyl chloride |

| 1-Octanol |

| 8-hydroxyoctanal |

| 8-hydroxyoctanoic acid |

| Butyl oleate (B1233923) |

| Ethyl bromide |

| Formic acid |

| Heptanal |

| Heptanoic acid |

| Methyl iodide |

| Octadec-8-en-1-al |

| This compound |

| Octadec-8-enoic acid |

| Oleic acid ((Z)-octadec-9-enoic acid) |

| p-toluenesulfonic acid |

| Sodium hydride |

| Sodium octadec-8-en-1-oxide |

| Sulfuric acid |

Advanced Analytical Techniques for Structural Elucidation and Quantification of Octadec 8 En 1 Ol

Chromatographic Separation Methods

Chromatography is a fundamental technique for separating complex mixtures. For a compound like Octadec-8-en-1-ol, which may exist alongside other similar lipids, separation is a crucial first step before identification and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. env.go.jp It is highly effective for the analysis of volatile and semi-volatile compounds like long-chain alcohols.

For the analysis of this compound, a derivatization step is often necessary to increase its volatility and thermal stability, and to produce more characteristic mass spectra. A common procedure involves converting the hydroxyl group (-OH) into a trimethylsilyl (B98337) (TMS) ether. gerli.comoup.com

The separation of isomers, such as the (8Z)- and (8E)- forms of this compound, is achieved on the GC column. Highly polar capillary columns, such as those with a cyano- or polyethylene (B3416737) glycol-based stationary phase, are typically used. medchemexpress.com These columns can differentiate isomers based on subtle differences in their boiling points and polarity, resulting in distinct retention times. For instance, trans isomers generally have slightly higher boiling points and may elute later than their cis counterparts on certain columns.

Research Findings: Studies on various octadecenol (B13825973) isomers demonstrate that GC can effectively separate them. medchemexpress.comnih.gov The choice of the GC column's stationary phase is critical. For example, highly polar ionic liquid capillary columns have been successfully used to characterize both cis and trans positional isomers of octadecenoic acid, a related compound, showcasing the potential for similar resolution with octadecenols. medchemexpress.com

Typical GC-MS Parameters for Long-Chain Alcohol Analysis:

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | DB-1, HP-5MS, or polar equivalent (e.g., DB-WAX) | Separation of analytes based on boiling point and polarity. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Injection Mode | Split/Splitless | Introduces a small, precise amount of sample onto the column. |

| Oven Program | Temperature gradient (e.g., 110°C to 280°C) | Allows for the separation of compounds with a wide range of boiling points. journalijar.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the analyte molecules to produce a characteristic mass spectrum. |

| Detector | Quadrupole or Time-of-Flight (TOF) Mass Analyzer | Separates and detects the fragment ions based on their mass-to-charge ratio. |

High-Performance Liquid Chromatography (HPLC) is another key separation technique, particularly useful for compounds that are not sufficiently volatile for GC or are thermally unstable. wikipedia.org Since this compound lacks a strong chromophore, it cannot be easily detected by standard UV-Vis detectors. Therefore, derivatization is required to attach a UV-active or fluorescent tag to the molecule. gerli.comresearchgate.net

Derivatization Strategies for HPLC:

Fluorescent Tagging: Reagents like carbazole-9-carbonyl chloride or Bodipy FL can be reacted with the alcohol's hydroxyl group to form highly fluorescent esters. gerli.com These derivatives can be detected with high sensitivity using a fluorescence detector.

UV Tagging: Derivatization with reagents containing aromatic rings, such as diphenic anhydride, can make the alcohol visible to a UV detector. researchgate.net

Reversed-phase HPLC (RP-HPLC) is the most common mode used for these separations, typically with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. gerli.com

Research Findings: Research on the HPLC analysis of aliphatic alcohols has shown that derivatization enables sensitive detection and quantification. researchgate.net For example, a method for analyzing primary alcohols involves derivatization to form fluorescent compounds, which are then separated by RP-HPLC and detected with limits in the picomole range. researchgate.net While HPLC is excellent for quantification, resolving positional and geometric isomers of underivatized long-chain alcohols can be more challenging than with high-resolution GC and often requires specialized columns or conditions.

Spectroscopic Characterization Techniques

Spectroscopy involves the interaction of electromagnetic radiation with matter, providing detailed information about molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. ikm.org.my

For this compound, NMR can confirm:

The presence and location of the carbon-carbon double bond.

The position of the hydroxyl group.

The stereochemistry (cis or trans) of the double bond.

The key diagnostic signals in the ¹H NMR spectrum are the vinylic protons (H-8 and H-9), whose chemical shift is around δ 5.3-5.4 ppm. The coupling constant (J-value) between these two protons is indicative of the isomer: a smaller J-value (~10 Hz) is characteristic of a cis (Z) configuration, while a larger J-value (~15 Hz) indicates a trans (E) configuration. The protons on the carbon bearing the hydroxyl group (-CH₂OH) typically appear as a triplet around δ 3.6 ppm. openstax.org

Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound:

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| -CH₃ (C-18) | ~0.88 (t) | ~14.1 | Terminal methyl group. |

| -(CH₂)n- | ~1.2-1.4 | ~22-32 | Bulk methylene (B1212753) chain. |

| -CH₂-OH (C-1) | ~3.64 (t) | ~62.5 | Carbon attached to the hydroxyl group. |

| =CH- (C-8, C-9) | ~5.35 (m) | ~129-131 | Vinylic protons and carbons. |

| -OH | Variable | - | Signal position depends on concentration and solvent. |

Note: These are predicted values based on known data for similar long-chain unsaturated alcohols. Actual values may vary slightly.

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. upi.edu The spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds.

For this compound, the FT-IR spectrum will exhibit characteristic peaks confirming its identity as an unsaturated alcohol. libretexts.orglibretexts.org A crucial application of FT-IR is its ability to differentiate between cis and trans isomers based on the C-H out-of-plane bending vibrations.

Key FT-IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Significance |

|---|---|---|---|

| ~3330 (broad) | O-H stretch | Alcohol (-OH) | Confirms the presence of the hydroxyl group. Its broadness indicates hydrogen bonding. openstax.org |

| ~3010 | =C-H stretch | Alkene (=C-H) | Indicates C-H bonds on the double bond (sp² carbons). |

| ~2925, ~2855 | C-H stretch | Alkane (-CH₂, -CH₃) | Indicates C-H bonds on the saturated carbon chain (sp³ carbons). |

| ~1650 | C=C stretch | Alkene (C=C) | Confirms the presence of the carbon-carbon double bond. |

| ~1060 | C-O stretch | Primary Alcohol (C-OH) | Confirms the primary alcohol functional group. |

| ~965 | =C-H bend (out-of-plane) | trans-Alkene | A strong band here is a clear indicator of the (E)-isomer. |

| ~720 | =C-H bend (out-of-plane) | cis-Alkene | A band here is characteristic of the (Z)-isomer. |

Mass Spectrometry Approaches for Molecular Fingerprinting

Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. wikipedia.org When coupled with GC (as in GC-MS), it also provides a "molecular fingerprint" based on the compound's fragmentation pattern upon ionization. nist.gov

For this compound (C₁₈H₃₆O, Molar Mass: 268.48 g/mol ), the electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z 268, although it may be weak or absent in long-chain alcohols. The fragmentation pattern is highly informative:

Loss of Water: A peak at m/z 250 (M-18) is characteristic of alcohols.

Alpha-Cleavage: Cleavage of the bond between C1 and C2 is unlikely.

Double Bond Influence: The location of the double bond directs fragmentation, leading to characteristic ions that can help distinguish positional isomers. Cleavage at the allylic positions (the C-C bonds adjacent to the double bond) is particularly favored.

The unique combination of fragment ions and their relative abundances serves as a fingerprint for identifying this compound and differentiating it from its isomers, such as Oleyl Alcohol (Octadec-9-en-1-ol). nist.govresearchgate.net

Table of Compound Names

| Compound Name |

|---|

| Acetonitrile |

| Bodipy FL |

| Carbazole-9-carbonyl chloride |

| Diphenic anhydride |

| Helium |

| Hydrogen |

| Methanol |

| This compound |

| (8Z)-Octadec-8-en-1-ol |

| (8E)-Octadec-8-en-1-ol |

| Octadec-9-en-1-ol (Oleyl Alcohol) |

| Octadecenoic acid |

Advanced Hyphenated Techniques for Comprehensive Analysis

The structural elucidation and quantification of specific long-chain unsaturated fatty alcohols like this compound present analytical challenges due to the existence of numerous positional and geometric isomers (e.g., oleyl alcohol, (9Z)-octadec-9-en-1-ol). nih.govnih.govresearchgate.net Distinguishing these isomers and accurately measuring their concentration in complex matrices requires powerful analytical methods. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for this purpose. nih.govnih.gov These integrated systems provide both the high-resolution separation necessary to isolate the target analyte and the detailed spectral information required for its unambiguous identification and quantification. mdpi.comijnrd.org

The most prominent and effective hyphenated techniques in this context are based on the coupling of either gas chromatography (GC) or liquid chromatography (LC) with mass spectrometry (MS). nih.gov More advanced configurations, such as two-dimensional chromatography and ion mobility spectrometry, offer even greater resolving power for particularly complex analytical problems. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. ijarnd.com Due to the low volatility of long-chain fatty alcohols, a chemical derivatization step is typically required prior to GC analysis to convert the hydroxyl group into a less polar, more volatile moiety. gerli.com A common method is silylation, where reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to create trimethylsilyl (TMS) ethers. gerli.com

Once separated on the GC column, the derivatized analyte enters the mass spectrometer. The resulting mass spectrum, which shows the mass-to-charge ratio of the parent ion and its fragmentation products, serves as a chemical fingerprint. researchgate.net While the mass spectra of isomers can be very similar, subtle differences in fragmentation patterns, combined with precise retention time data from the GC, allow for identification. researchgate.net Non-targeted screening using GC-MS has successfully identified fatty alcohols, including oleyl alcohol, in various samples. researchgate.net

| Parameter | Description | Source |

|---|---|---|

| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with chlorotrimethylsilane (B32843) (TMCS) as a catalyst. This converts the alcohol to a more volatile TMS ether. | gerli.com |

| Reaction Conditions | The sample is mixed with the derivatization reagents and heated (e.g., at 60°C for 30 minutes) to ensure complete reaction. | gerli.com |

| GC Column | Typically a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is used, which separates compounds based on boiling point and polarity. | - |

| Ionization Mode | Electron Ionization (EI) at 70 eV is standard, creating reproducible fragmentation patterns for library matching. | nih.gov |

| Key Fragments | The mass spectrum of derivatized this compound would show a molecular ion and characteristic fragments resulting from cleavage at the C-C bonds and the loss of the silylated hydroxyl group. | nih.govhmdb.ca |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) is a highly versatile and powerful technique for analyzing thermally unstable, non-volatile, and polar compounds, making it well-suited for fatty alcohols and their derivatives without the need for derivatization. thermofisher.com The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, enabling robust quantification even in highly complex biological samples. nih.govnih.gov

In a typical LC-MS/MS workflow, the sample is first separated using high-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18) that separates molecules based on hydrophobicity. mdpi.comunitn.it The eluent from the LC column is then introduced into the mass spectrometer's ion source, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). thermofisher.com

For quantitative analysis, the Multiple Reaction Monitoring (MRM) mode is frequently employed. nih.govfrontiersin.org In this mode, the first mass analyzer (Q1) is set to select the precursor ion (the protonated or deprotonated molecular ion of this compound), which is then fragmented in a collision cell (q2). A second mass analyzer (Q3) is set to monitor for a specific, characteristic product ion. This highly specific precursor-to-product ion transition minimizes interferences, allowing for accurate quantification at very low levels. nih.govmdpi.com

| Parameter | Description | Source |

|---|---|---|

| Chromatography | Reversed-phase HPLC or UHPLC with a C18 column. | mdpi.comunitn.it |

| Mobile Phase | A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. | nih.govmdpi.com |

| Ionization Source | Electrospray Ionization (ESI), typically in negative mode for underivatized fatty acids/alcohols, detecting the [M-H]⁻ ion. | nih.gov |

| MS Mode | Multiple Reaction Monitoring (MRM) for targeted quantification. | nih.govfrontiersin.org |

| MRM Transition (Example) | For a C18:1 alcohol (M.W. 268.5), a hypothetical transition could be m/z 267.3 [M-H]⁻ → m/z 249.3 [M-H-H₂O]⁻. Specific transitions must be optimized empirically. | - |

| Limit of Quantification (LOQ) | LOQs for similar lipids can range from low ng/mL to pg/mL, depending on the matrix and instrument sensitivity. | mdpi.comunitn.it |

Advanced Multidimensional Techniques

For exceptionally complex samples where one-dimensional chromatography is insufficient, more advanced hyphenated systems provide enhanced resolution.

Comprehensive Two-Dimensional Liquid Chromatography (LCxLC-MS): This technique uses two different LC columns with orthogonal separation mechanisms (e.g., hydrophilic interaction chromatography followed by reversed-phase). researchgate.netnih.gov This approach dramatically increases peak capacity, allowing for the separation of components in a mixture that would otherwise co-elute. researchgate.net A study on fatty alcohol derivatives demonstrated a baseline separation based on both the degree of ethoxylation and the alkyl chain length using an LCxLC-QTOF MS system. nih.gov

Ultra-High-Pressure Liquid Chromatography-Ion Mobility Spectrometry-Mass Spectrometry (UHPLC-IMS-MS): The addition of ion mobility spectrometry (IMS) provides another dimension of separation. nih.gov After chromatographic separation, ions are separated in the gas phase based on their size, shape, and charge (their collisional cross-section). This is particularly valuable for separating isomeric compounds, such as the different positional isomers of octadecenol, that may not be fully resolved by chromatography alone. nih.govfrontiersin.org A comprehensive analysis of fatty alcohol ethoxylates using UHPLC-IMS-MS achieved a much higher peak capacity than either technique used alone. nih.gov

These advanced hyphenated methods represent the frontier of analytical chemistry, providing the necessary tools for the detailed structural characterization and precise quantification of challenging molecules like this compound in complex scientific investigations. mdpi.commassspeclab.com

Biological and Ecological Roles of C18 Unsaturated Fatty Alcohols with Emphasis on the Octadec 8 En 1 Ol Structural Class

Signaling Molecule Function in Inter- and Intra-organismal Communication

Octadec-8-en-1-ol, commonly known as oleyl alcohol, and other C18 unsaturated fatty alcohols play crucial roles as signaling molecules in both communication between different organisms (inter-organismal) and within a single organism (intra-organismal). These long-chain alcohols are components of pheromones, which are chemical substances released by animals that affect the behavior or physiology of others of the same species. gerli.com For instance, some unsaturated fatty alcohols, including isomers of octadecen-1-ol, have been identified as having insect pheromone activity. gerli.comatamanchemicals.com An example is 11-eicosen-1-ol, a major component of the alarm pheromone in honeybees. gerli.com

Within an organism, fatty alcohols and their derivatives are involved in various signaling pathways. Fatty acids, the precursors to fatty alcohols, are known to act as signaling molecules involved in multiple biological activities, including intracellular signaling and regulation of transcription. nih.gov While direct evidence for this compound as an intracellular signaling molecule is specific, the broader class of lipids it belongs to is integral to these processes. For example, lipids are precursors to hormones and second messengers that are vital for cellular communication. wikipedia.org

The role of these molecules extends to plant life as well. Damaged plants release volatile compounds, including C6-aldehydes derived from fatty acids, which act as signal molecules, triggering defense responses in neighboring plants. gerli.com While not this compound itself, this highlights the general role of fatty acid derivatives in plant communication and defense.

Structural Component Roles in Biological Membranes and Waxes

Unsaturated C18 fatty alcohols like this compound are fundamental structural components in the biological world, primarily found in waxes and contributing to the architecture of biological membranes.

Waxes: Biological waxes are esters of long-chain fatty acids and long-chain alcohols. shreeramcollege.in These waxes serve as a protective coating on the surfaces of plants and animals, preventing water loss. cosmeticsinfo.orgwikipedia.org The leaves of many plants have a shiny appearance due to this waxy layer. shreeramcollege.in In insects, waxes provide thermal insulation. wikipedia.org this compound (oleyl alcohol) is a known constituent of these natural waxes. gerli.comwikipedia.org For example, it is a component of the wax esters that make up a significant portion of the lipids in some marine organisms, where they serve as a source of metabolic energy and buoyancy. wikipedia.org The synthesis of wax esters, such as oleyl oleate (B1233923), can be achieved through the esterification of oleic acid with oleyl alcohol. rasayanjournal.co.in

Biological Membranes: While phospholipids (B1166683) are the primary structural components of most biological membranes, fatty alcohols and their corresponding fatty acids are integral to membrane composition and function. wikipedia.orglibretexts.org Fatty acids are the building blocks of phospholipids, which form the lipid bilayers of all cellular membranes. wikipedia.orglibretexts.org The introduction of unsaturated fatty alcohols like oleyl alcohol can influence membrane fluidity. The cis double bond in oleyl alcohol creates a kink in the hydrocarbon chain, which prevents tight packing of the lipid molecules, thereby increasing the fluidity of the membrane. This property is crucial for various cellular processes that depend on membrane dynamics.

Metabolic Precursors in Lipid Metabolism

This compound and other C18 unsaturated fatty alcohols are significant metabolic precursors in the complex web of lipid metabolism. nih.gov Lipid metabolism involves the breakdown (catabolism) of lipids to generate energy and the synthesis (anabolism) of new lipids for structural and functional roles. lumenlearning.comwikipedia.org

Fatty alcohols can be oxidized to their corresponding fatty acids. nih.gov In the case of oleyl alcohol, it can be oxidized to oleic acid. nih.gov This oleic acid can then enter the beta-oxidation pathway, where it is broken down into acetyl-CoA. lumenlearning.com Acetyl-CoA is a central molecule in metabolism that can enter the Krebs cycle to produce ATP, the main energy currency of the cell. lumenlearning.com

Conversely, these alcohols can be synthesized from fatty acids. The biosynthesis of oleic acid from stearic acid is a key step, and oleic acid can then be reduced to form oleyl alcohol. wikipedia.org Studies in rats have shown that orally administered oleyl alcohol is incorporated into the alkoxylipids of the small intestine, indicating its role as a direct precursor for these complex lipids. nih.govcabidigitallibrary.org Furthermore, engineered yeast strains have demonstrated the ability to produce fatty alcohols, including oleyl alcohol, directly from glucose, highlighting their position as key intermediates in biosynthetic pathways. scienceopen.com

The metabolism of these alcohols is interconnected with carbohydrate metabolism, as glucose-derived products like acetyl-CoA can be channeled into lipid synthesis. lumenlearning.com

Involvement in Plant Defense Mechanisms and Stress Responses

C18 unsaturated fatty alcohols and their derivatives play a role in how plants defend themselves against pathogens and respond to environmental stress. Plants possess both passive and active defense mechanisms. gau.edu.bd

Structural Defenses: The waxy cuticle on plant surfaces, which can contain fatty alcohols, acts as a physical barrier against pathogen invasion. cosmeticsinfo.orggau.edu.bd The thickness and composition of this layer can influence a plant's resistance to infection. gau.edu.bd

Signaling and Chemical Defense: When a plant is attacked by a pathogen or subjected to stress, it can trigger a cascade of defense responses. nih.gov Lipids and their derivatives are central to these responses. For instance, the octadecanoid pathway, which involves 18-carbon fatty acids, leads to the production of jasmonic acid, a key phytohormone in plant defense signaling. acs.org While this compound is not a direct signaling molecule in this pathway, its precursor, oleic acid, is a substrate for the production of various signaling oxylipins.

Plants produce low molecular weight antibiotic compounds called phytoalexins in response to infection. gau.edu.bd While specific C18 unsaturated fatty alcohols are not typically classified as phytoalexins, the broader family of lipid-derived compounds is involved in antimicrobial defense. gerli.com Furthermore, plants respond to stress by producing reactive oxygen species (ROS), and lipid-derived molecules are involved in managing the resulting oxidative stress. frontiersin.orgresearchgate.net For example, tocopherols, which are lipophilic antioxidants, protect chloroplast membranes from oxidative damage. frontiersin.org

Ecological Interactions and Environmental Fate

The presence and breakdown of this compound in the environment have ecological implications. As a natural component of fish oils and animal fats, it enters ecosystems through natural processes. nih.govatamanchemicals.com It is also released into the environment through various waste streams from its use in cosmetics, lubricants, and other industrial applications. nih.govatamanchemicals.com

Biodegradation: In soil and water, biodegradation is expected to be a significant process in the breakdown of oleyl alcohol, although specific rate data is limited. atamanchemicals.comzoro.com Microbial studies suggest that it can be broken down by microorganisms. atamanchemicals.com

Environmental Distribution: If released into the air, oleyl alcohol is expected to exist in both vapor and particulate forms. It is predicted to be degraded in the atmosphere by reacting with hydroxyl and ozone radicals, with estimated half-lives of a few hours. atamanchemicals.comzoro.com When released into water, it is expected to adsorb to suspended solids and sediment. nih.govatamanchemicals.com Due to its low water solubility, it is not likely to be highly mobile in soil. basf.comfishersci.com

Bioconcentration: Oleyl alcohol has a high potential for bioconcentration in aquatic organisms, as indicated by its estimated bioconcentration factor (BCF). nih.gov This means it can accumulate in the tissues of organisms at concentrations higher than in the surrounding water. The general public may be exposed to oleyl alcohol through the consumption of fish. nih.govzoro.com

Future Research Directions and Unexplored Avenues for Octadec 8 En 1 Ol

Discovery of Novel Biosynthetic Pathways for Specific Isomers

The biosynthesis of fatty alcohols is intrinsically linked to the pathways of fatty acid synthesis and their subsequent modification. In most higher organisms, fatty acid synthesis proceeds via the Type I pathway, utilizing a large multifunctional protein to produce saturated fatty acids like palmitic acid. rsc.org The introduction of unsaturation is typically catalyzed by fatty acyl-CoA desaturases. In animals, these enzymes predominantly introduce a double bond at the Δ9 position. rsc.org The biosynthesis of Octadec-8-en-1-ol would, therefore, necessitate a desaturase with atypical regioselectivity.

Future research should focus on identifying and characterizing novel desaturases from a wide range of organisms, particularly bacteria and marine life, which are known for their diverse metabolic capabilities. rsc.org The discovery of an enzyme capable of introducing a double bond at the C-8 position of an octadecanoyl-CoA or a related substrate would be a significant breakthrough.

Table 1: Key Enzyme Classes in Fatty Alcohol Biosynthesis

| Enzyme Class | Function | Relevance to this compound |

| Fatty Acid Synthase (FAS) | De novo synthesis of fatty acids | Provides the C18 saturated backbone. |

| Acyl-CoA Desaturase | Introduces double bonds into fatty acyl chains | A novel Δ8-desaturase would be required for specific biosynthesis. |

| Fatty Acyl-CoA Reductase (FAR) | Reduces fatty acyl-CoAs to fatty alcohols | The final step in the production of the alcohol. |

The exploration of microbial genomes and metagenomic libraries for genes encoding putative desaturases, followed by expression and characterization of these enzymes, could lead to the discovery of the biosynthetic machinery for this compound.

Development of Highly Stereoselective and Regioselective Synthetic Methods

The chemical synthesis of specific isomers of long-chain unsaturated alcohols like this compound presents a significant challenge in controlling both the position (regioselectivity) and the geometry (stereoselectivity) of the double bond. While general methods for the synthesis of unsaturated alcohols exist, specific and high-yielding routes to this compound are not well-established.

Future research in this area should focus on the development of novel catalytic systems that can achieve high regioselectivity and stereoselectivity. Modern synthetic methods, such as transition-metal-catalyzed cross-coupling reactions, offer promising avenues. For instance, the Heck reaction, which can be used for the arylation of unsaturated alcohols, has been shown to be highly regioselective under specific conditions. liv.ac.uk The development of catalysts that could facilitate the coupling of an eight-carbon fragment with a ten-carbon fragment with precise control over the double bond formation would be a significant advancement.

Furthermore, enzymatic and chemo-enzymatic approaches could provide highly specific routes. nih.gov The use of lipases for the resolution of racemic mixtures or the use of engineered enzymes for specific transformations could yield enantiomerically pure isomers of this compound.

Table 2: Potential Synthetic Strategies for this compound

| Synthetic Method | Description | Potential for this compound Synthesis |

| Wittig Reaction | Reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene. | Could be used to create the C8=C9 double bond, but control of stereoselectivity can be challenging. |

| Cross-Metathesis | A catalytic reaction that allows for the exchange of fragments between alkenes. | Could be a powerful tool for coupling smaller alkene fragments to form the desired C18 chain with the double bond at the 8-position. |

| Hydroboration-Protonolysis | A two-step reaction sequence that can be used to convert alkynes to alkenes with defined stereochemistry. | Could be employed to synthesize the (Z)-isomer of this compound from an appropriate alkyne precursor. |

Investigation of Undiscovered Biological Functions and Signaling Cascades

The biological functions of this compound are largely unknown. However, its isomer, oleyl alcohol, is known to have various biological roles, including acting as a nonionic surfactant and a metabolite. nih.govhmdb.ca It is plausible that this compound also possesses unique biological activities that are yet to be discovered.

Future research should aim to investigate the potential roles of this compound in cellular processes. This could involve treating various cell lines with the compound and observing its effects on cell proliferation, differentiation, and signaling pathways. Given that long-chain unsaturated alcohols can incorporate into cell membranes and modulate their properties, studying the interaction of this compound with lipid bilayers would be a crucial area of investigation.

Furthermore, exploring its potential as a signaling molecule is warranted. Many lipid molecules act as signaling messengers in a variety of physiological processes. Investigating whether this compound can bind to specific receptors or modulate the activity of enzymes involved in signaling cascades could reveal novel biological functions.

Advanced Analytical Methodologies for Trace Detection and Isomer Quantification

A significant hurdle in studying the biological roles and natural occurrence of specific fatty alcohol isomers like this compound is the difficulty in their detection and quantification, especially at trace levels and in complex biological matrices. The presence of numerous other lipid isomers often complicates analysis.

The development of advanced analytical methodologies is crucial for future research. High-resolution mass spectrometry (MS) coupled with sophisticated chromatographic separation techniques, such as gas chromatography (GC) and liquid chromatography (LC), is essential. ontosight.ai Techniques that can differentiate between positional isomers are of particular importance. For instance, methods involving chemical derivatization to pinpoint the double bond position followed by MS/MS analysis have shown promise for fatty acid isomers and could be adapted for fatty alcohols. nih.gov

Table 3: Advanced Analytical Techniques for Fatty Alcohol Isomer Analysis

| Analytical Technique | Principle | Application to this compound |

| GC-MS with Derivatization | Separation by GC and identification by MS after chemical modification to create fragments indicative of the double bond position. | Can provide definitive identification and quantification of this compound in complex mixtures. |

| LC-MS/MS | Separation by LC followed by tandem mass spectrometry for structural elucidation. | Offers high sensitivity and can be used for the analysis of less volatile derivatives. |

| Ion-Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Separates ions based on their size and shape in the gas phase, providing an additional dimension of separation. | Can help to resolve isomeric and isobaric interferences, improving the accuracy of identification and quantification. acs.org |

Computational Chemistry and Modeling of this compound Reactions and Interactions

Computational chemistry and molecular modeling offer powerful tools to investigate the properties and behavior of molecules like this compound at an atomic level. openaccessjournals.comkallipos.gr These methods can provide insights that are difficult to obtain through experimental approaches alone.

Future research can utilize molecular dynamics (MD) simulations to study the behavior of this compound within a lipid bilayer. nih.gov Such simulations can reveal how the position of the double bond at C8 influences the fluidity, thickness, and other physical properties of the membrane. This can, in turn, provide clues about its potential biological functions.

Quantum mechanical calculations can be employed to study the reactivity of the double bond in this compound and to predict the outcomes of various chemical reactions. This can aid in the design of synthetic routes and in understanding its potential metabolic fate. Furthermore, docking studies can be used to predict the binding of this compound to proteins, which could help in identifying potential protein targets and in understanding its mechanism of action if it is found to have biological activity.

Table 4: Computational Approaches for Studying this compound

| Computational Method | Application | Potential Insights for this compound |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the molecule in different environments (e.g., in a membrane). | Understanding its effect on membrane properties and its interactions with other lipids and proteins. nih.gov |

| Quantum Mechanics (QM) Calculations | Calculating electronic structure and predicting reactivity. | Elucidating reaction mechanisms and predicting spectroscopic properties. |

| Molecular Docking | Predicting the binding orientation of the molecule to a target protein. | Identifying potential protein binding partners and understanding its mode of action. |

Q & A

Q. What are the established synthetic routes for Octadec-8-EN-1-OL, and how can researchers select the most appropriate method for their experimental goals?

Methodological Answer:

- Step 1: Review literature for established protocols, prioritizing peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry) to identify methods like catalytic hydrogenation, Wittig reactions, or enzymatic synthesis .

- Step 2: Compare reaction yields, stereochemical control, and scalability. For instance, enzymatic routes may offer higher enantioselectivity but lower scalability compared to chemical catalysis .

- Step 3: Validate purity using GC-MS or HPLC, ensuring retention times match reference data. Include characterization details (e.g., H/C NMR, IR) in supplementary materials to comply with reproducibility standards .

Q. How should researchers design experiments to characterize this compound’s physicochemical properties?

Methodological Answer:

- Thermal Analysis: Use differential scanning calorimetry (DSC) to determine melting points and phase transitions. Report heating rates and calibration standards .

- Solubility Studies: Test in polar (e.g., ethanol) and non-polar solvents (e.g., hexane) under controlled temperatures. Document solvent purity and equilibration times .

- Data Presentation: Tabulate results (e.g., Table 1) with error margins and statistical significance (e.g., ±SD from triplicate trials) .

Table 1: Example Physicochemical Data for this compound

| Property | Method | Value (±SD) | Conditions |

|---|---|---|---|

| Melting Point (°C) | DSC | 45.2 ± 0.3 | N₂ atmosphere |

| Solubility in Ethanol | Gravimetric | 12.5 mg/mL ± 0.4 | 25°C, 24 hr |

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) when characterizing this compound derivatives?

Methodological Answer:

- Contradiction Analysis: Cross-validate spectral peaks with computational tools (e.g., DFT simulations for H NMR chemical shifts) .

- Hypothesis Testing: If unexpected peaks arise, test alternative synthetic pathways (e.g., isomerization during purification) and compare with literature .

- Collaborative Review: Share raw data (e.g., FID files for NMR) via repositories to enable peer validation .

Q. What strategies optimize the regioselectivity of this compound in catalytic asymmetric reactions?

Methodological Answer:

- Catalyst Screening: Test chiral ligands (e.g., BINAP, Salen) with varying metal centers (e.g., Ru, Pd). Document turnover numbers and enantiomeric excess (ee) in tabular format .

- Kinetic Studies: Use in-situ FTIR or Raman spectroscopy to monitor reaction intermediates. Adjust temperature/pressure to favor desired pathways .

- Data Interpretation: Apply multivariate analysis (e.g., PCA) to correlate catalyst structure with selectivity outcomes .

Q. How can computational models enhance the design of this compound-based functional materials?

Methodological Answer:

- Molecular Dynamics (MD): Simulate self-assembly behavior in lipid bilayers or polymer matrices. Validate with SAXS/WAXS experiments .

- QSPR Modeling: Correlate alkyl chain length with hydrophobicity using regression analysis. Publish code/scripts in supplementary materials for reproducibility .

Data Integrity and Reproducibility

Q. What criteria ensure robust statistical analysis of this compound’s bioactivity data?

Methodological Answer:

Q. How should researchers document synthetic procedures to meet reproducibility standards?

Methodological Answer:

- Detailed Protocols: Include exact molar ratios, reaction times, and purification steps (e.g., column chromatography gradients). Reference prior methods if applicable .

- Electronic Lab Notebooks: Use platforms like Google Docs for real-time data logging and version control, ensuring raw data is timestamped and tamper-proof .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.